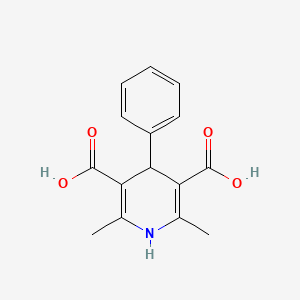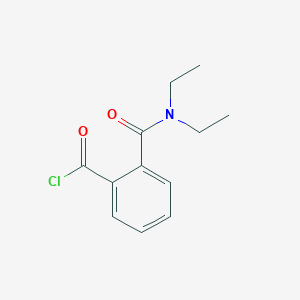
7-Methylenebicyclo(3.2.0)hept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylenebicyclo(3.2.0)hept-1-ene is an organic compound with the molecular formula C₈H₁₀ and a molecular weight of 106.1650 g/mol It is a bicyclic compound featuring a methylene group attached to a bicycloheptene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylenebicyclo(3.2.0)hept-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then subjected to reflux conditions, followed by quenching and extraction to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification methods to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylenebicyclo(3.2.0)hept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-Methylenebicyclo(3.2.0)hept-1-ene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Methylenebicyclo(3.2.0)hept-1-ene involves its ability to undergo various chemical transformations. The compound’s reactivity is influenced by the strain in its bicyclic structure, which makes it susceptible to ring-opening reactions and rearrangements. These reactions often proceed through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .
Similar Compounds:
Bicyclo(3.2.0)hept-1-ene: A similar compound with a slightly different structure, lacking the methylene group.
6-Methylenebicyclo(3.2.0)hept-3-en-2-one: Another related compound with a ketone functional group.
Uniqueness: this compound is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propriétés
| 75960-13-3 | |
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
7-methylidenebicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C8H10/c1-6-5-7-3-2-4-8(6)7/h2,4,7-8H,1,3,5H2 |
Clé InChI |
SSLJGAWCZAGYAQ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2C1C=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







